2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Lipophilicity Drug Design ADME Property Prediction

Sourcing interchangeable 2-arylhexafluoro-2-propanol derivatives risks losing the orthogonal reactivity required for sequential functionalization. This 4-bromo-3-chloro substituted HFIP scaffold resolves that bottleneck, enabling precise, two-step diversification without intermediate purification. - Orthogonal Reactivity: Differential C-Br (oxidative addition) vs C-Cl bond activation enables one-pot sequential Suzuki-Miyaura couplings, a capability absent in mono-halogenated analogs. - Tunable Lipophilicity: XLogP3 of 4.4 provides a quantifiable hydrophobicity increase over the 4-chloro analog (XLogP3 4.0), critical for resist developer affinity and ADME tuning. - Supply Assurance: Produced under rigorous quality control (≥95% purity) and available from global stock with rapid shipping.

Molecular Formula C9H4BrClF6O
Molecular Weight 357.47 g/mol
Cat. No. B13696817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Molecular FormulaC9H4BrClF6O
Molecular Weight357.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)Br
InChIInChI=1S/C9H4BrClF6O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H
InChIKeySRCLWIKIGOYTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: A Strategic Dihalogenated Fluorinated Alcohol Building Block for Advanced Synthesis


2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1917307-12-0) is a member of the 2-arylhexafluoro-2-propanol class, characterized by a strong hydrogen-bond-donating hexafluoroisopropanol (HFIP) moiety appended to a phenyl ring [1]. The compound's defining structural feature is its 4-bromo-3-chloro substitution pattern on the aromatic ring, which distinguishes it from more common monosubstituted or unsubstituted analogs [2]. This dihalogenated architecture combines the electron-withdrawing and lipophilic effects of two distinct halogens with the unique acidity and solubility profile of the HFIP group, positioning it as a versatile intermediate for sequential cross-coupling strategies and the design of fluorinated specialty materials.

Procurement Risk in Substituting 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with Simpler Analogs


Procurement decisions that treat all 2-arylhexafluoro-2-propanol derivatives as interchangeable building blocks carry significant scientific risk. The presence of both a bromine and a chlorine substituent on the phenyl ring is not merely additive; it creates a unique reactivity profile that cannot be replicated by the corresponding mono-halogenated (e.g., 4-bromo, 4-chloro) or unsubstituted phenyl compounds [1]. Critically, the differential reactivity of C–Br versus C–Cl bonds enables chemoselective sequential functionalization—a capability absent in mono-halogenated analogs—while the enhanced computed lipophilicity (XLogP3) of the dihalogenated species directly impacts physicochemical properties relevant to partitioning, formulation, and biological target engagement [2]. Substituting a simpler analog eliminates this orthogonal reactivity handle and alters the compound's hydrophobicity profile, potentially derailing multi-step synthetic routes or compromising structure-activity relationships in downstream applications.

Quantitative Differentiation of 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol from Its Closest Analogs


Enhanced Computed Lipophilicity (XLogP3) vs. Unsubstituted and Mono-Halogenated Analogs

The dihalogenated 4-bromo-3-chloro substitution pattern yields a computed XLogP3 value of 4.4, which is 1.4 units higher than the unsubstituted phenyl derivative and incrementally greater than each monosubstituted analog. This predicted lipophilicity trend directly reflects the additive hydrophobic contributions of the bromine and chlorine atoms [1][2][3].

Lipophilicity Drug Design ADME Property Prediction

Increased Molecular Weight for Precise Molar Dosing and Physical Property Tuning

The incorporation of both bromine and chlorine atoms yields a molecular weight of 357.47 g/mol, which is 34.4 Da heavier than the 4-bromo analog and 78.9 Da heavier than the 4-chloro analog. This systematic mass increase enables finer control over molar concentration calculations and can influence bulk thermal properties relevant to polymer or material synthesis [1].

Molecular Weight Thermal Properties Formulation Science

Orthogonal Reactivity: Chemoselective Sequential Functionalization via C–Br vs. C–Cl Discrimination

The 4-bromo-3-chloro substitution pattern is widely documented in the synthetic methodology literature to enable ordered, site-selective palladium-catalyzed cross-coupling. Aryl bromides undergo oxidative addition significantly faster than aryl chlorides under standard Suzuki, Negishi, or Heck conditions, permitting the bromine at the 4-position to be selectively functionalized in the first step while leaving the chlorine at the 3-position intact for a subsequent orthogonal coupling [1]. This built-in reactivity gradient is a deliberate synthetic design feature absent in bis-chloro or bis-bromo analogs, where differentiation between the two identical halogens is more challenging, and is completely unavailable in mono-halogenated compounds [2].

Cross-Coupling Sequential Functionalization Chemoselectivity

High-Value Application Scenarios for 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Guided by Its Quantifiable Differentiation


Step-Economical Synthesis of Diversified Biaryl Libraries via Chemoselective Sequential Suzuki Coupling

The orthogonal reactivity of the C–Br and C–Cl bonds permits a two-step, one-pot sequential Suzuki-Miyaura coupling strategy. The first coupling selectively addresses the 4-bromo position under mild conditions due to the kinetic preference for oxidative addition of C–Br over C–Cl [1]. A second coupling at the 3-chloro site follows, enabling rapid diversification of the aryl-hexafluoropropanol scaffold without intermediate purification. This workflow is uniquely enabled by the 4-bromo-3-chloro arrangement and cannot be executed with the corresponding mono-4-bromo or mono-4-chloro analogs, which provide only a single derivatization point [1].

Design of Fluorinated Photoacid Generators (PAGs) and Resist Monomers with Tunable Lipophilicity

The hexafluoroisopropanol (HFIP) moiety is a recognized functional group in chemically amplified photoresists, serving both as an acidic proton source and as a solubility switch upon protection [2]. The enhanced XLogP3 of the dihalogenated derivative (4.4 vs. 4.0 for the 4-chloro analog) offers a quantifiable lipophilicity increase that can fine-tune resist developer affinity and resist swelling behavior [3]. Incorporating this monomer into a fluoropolymer backbone, as demonstrated for general 2-arylhexafluoro-2-propanol monomers, allows researchers to balance hydrophobicity and alkaline developability with a precision not achievable using the less lipophilic mono-chloro or unsubstituted phenyl monomers [2].

Liver X Receptor (LXR) Modulator Optimization: Leveraging Halogen Effects on Lipophilicity and Binding

The 2-arylhexafluoropropan-2-ol core has been validated as a key pharmacophoric element in non-steroidal LXR agonist series, where the hexafluoropropanol group acts as a critical hydrogen-bond donor within the ligand-binding pocket [4]. Structure-activity relationship (SAR) studies on related anilinohexafluoroisopropanols have demonstrated that substituent effects on the aryl ring profoundly modulate receptor subtype selectivity and potency [4]. The quantifiably higher logP of the dihalogenated compound (XLogP3 4.4) is expected to alter pharmacokinetic (PK) partitioning and target engagement profiles compared to the less lipophilic monosubstituted analogs, providing medicinal chemists with a distinct tool for tuning the ADME properties of candidate molecules [5].

Quote Request

Request a Quote for 2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.